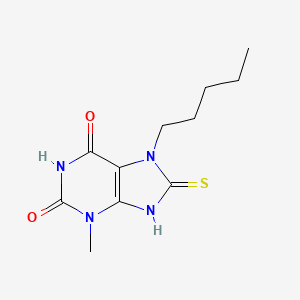

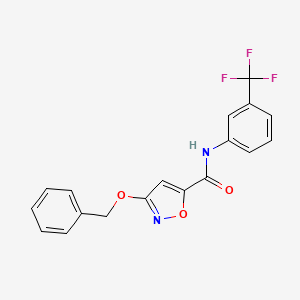

8-mercapto-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-mercapto-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione, commonly known as MPTP, is a chemical compound that has been extensively studied due to its unique properties. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain. This compound has been used to create animal models of Parkinson's disease and has helped researchers to better understand the underlying mechanisms of this debilitating disorder.

Applications De Recherche Scientifique

Chemical Synthesis and Molecular Structure

8-Mercapto-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione and its derivatives have been a subject of interest in chemical synthesis. Hesek and Rybár (1994) described the synthesis of new purine ring systems derived from 8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, demonstrating the compound's utility in creating complex molecular structures Hesek & Rybár, 1994. Similarly, Khaliullin et al. (2020) explored thietanyl protection in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, highlighting the compound's role in the development of novel synthetic pathways Khaliullin & Shabalina, 2020.

Potential Medical Applications

Although the request excludes information related to drug use and side effects, it is worth noting that various derivatives of 8-mercapto-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione have been studied for their potential medical applications. For instance, Cho et al. (2015) identified a derivative as a chemical inhibitor against severe acute respiratory syndrome (SARS) coronavirus helicase, which suggests its potential in antiviral research Cho et al., 2015. Additionally, Han et al. (2020) explored derivatives of 8-mercapto-3,7-dihydro-1H-purine-2,6-dione as inhibitors of sirtuins (SIRT1-7), enzymes involved in various physiological processes such as inflammation and neurodegeneration Han et al., 2020.

Pharmacological Research

The compound and its derivatives have been synthesized and evaluated for pharmacological properties. In this context, Khaliullin et al. (2018) synthesized and assessed the antidepressant properties of a related compound, demonstrating the compound's relevance in pharmacological research Khaliullin et al., 2018.

Propriétés

IUPAC Name |

3-methyl-7-pentyl-8-sulfanylidene-9H-purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2S/c1-3-4-5-6-15-7-8(12-11(15)18)14(2)10(17)13-9(7)16/h3-6H2,1-2H3,(H,12,18)(H,13,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHXMIBBTIFUKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(NC1=S)N(C(=O)NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-mercapto-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2380520.png)

![N-(4-fluorophenyl)-N'-[(2-methyl-1H-indol-3-yl)carbonyl]sulfamide](/img/structure/B2380521.png)

![[6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B2380522.png)

![N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2380531.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2380532.png)

![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B2380534.png)